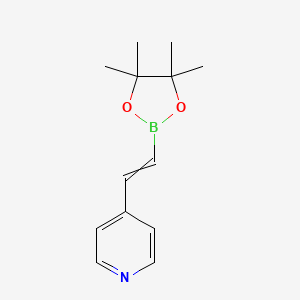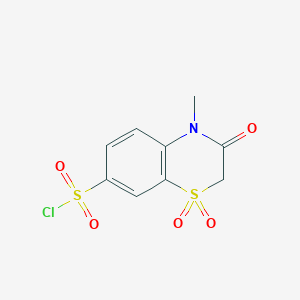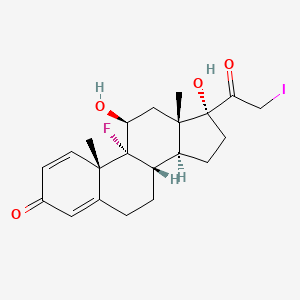
erythro-4-Hydroxy Ritalinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-4-Hydroxy Ritalinic Acid is a metabolite of methylphenidate, a psychostimulant commonly used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy . This compound is formed through the hydroxylation of ritalinic acid, which is the primary inactive metabolite of methylphenidate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythro-4-Hydroxy Ritalinic Acid typically involves the hydroxylation of ritalinic acid. This can be achieved through various chemical reactions, including aromatic hydroxylation and microsomal oxidation . The reaction conditions often involve the use of specific enzymes or catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound is generally carried out through controlled chemical synthesis processes. These processes ensure the purity and consistency of the compound, which is essential for its use in scientific research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Erythro-4-Hydroxy Ritalinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo-derivatives and substituted compounds, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Erythro-4-Hydroxy Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of methylphenidate metabolism and its derivatives.
Biology: Helps in understanding the metabolic pathways and enzymatic processes involved in drug metabolism.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of erythro-4-Hydroxy Ritalinic Acid involves its interaction with various enzymes and receptors in the body. It primarily acts as a metabolite of methylphenidate, influencing the reuptake of neurotransmitters like dopamine and norepinephrine . This interaction helps in modulating the central nervous system’s activity, contributing to the therapeutic effects of methylphenidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to erythro-4-Hydroxy Ritalinic Acid include:
Ritalinic Acid: The primary inactive metabolite of methylphenidate.
Ethylphenidate: A pharmacologically active metabolite formed through the transesterification of methylphenidate with ethanol.
p-Hydroxy-Methylphenidate: Another hydroxylated derivative of methylphenidate.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its pharmacological properties and metabolic pathways . This uniqueness makes it a valuable compound for studying the metabolism and effects of methylphenidate and its derivatives .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C13H17NO4/c15-10-6-4-9(5-7-10)12(13(16)18-17)11-3-1-2-8-14-11/h4-7,11-12,14-15,17H,1-3,8H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
XRRKSPUBNIRWRT-NEPJUHHUSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=C(C=C2)O)C(=O)OO |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)


![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)




![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)


![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
